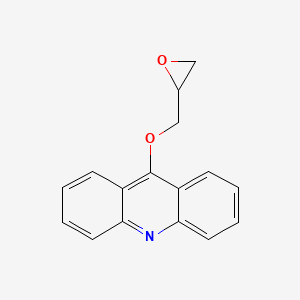

Acridine, 9-(oxiranylmethoxy)-

Description

BenchChem offers high-quality Acridine, 9-(oxiranylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 9-(oxiranylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

113105-85-4 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

9-(oxiran-2-ylmethoxy)acridine |

InChI |

InChI=1S/C16H13NO2/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |

InChI Key |

NZHYLHJYIBRUPH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Significance of Acridine Scaffolds in Advanced Chemical Systems

The acridine (B1665455) nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal and materials chemistry. nih.govptfarm.pl Its planarity allows it to intercalate into DNA, a property that has been extensively explored in the development of anticancer agents. nih.govrsc.org The ability of acridine derivatives to interact with biological macromolecules has led to their investigation for a range of therapeutic applications, including as antimicrobial, antiparasitic, and antiviral agents. ptfarm.plontosight.ai

Beyond its biological significance, the acridine scaffold possesses interesting photophysical properties. Many acridine derivatives exhibit strong fluorescence, making them valuable as fluorescent probes and markers in biological imaging and sensing applications. rsc.org The electronic properties of the acridine system can be modulated by the introduction of various substituents, influencing its absorption and emission spectra.

The chemical reactivity of the acridine ring system also contributes to its importance. The nitrogen atom imparts a mild basicity to the molecule, and the carbon atoms of the heterocyclic ring are susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of chemical modifications. ptfarm.pl This versatility in synthesis enables the creation of a vast library of acridine derivatives with tailored properties.

Role of Epoxy Moieties in Chemical Reactivity and Functionalization

The oxirane, or epoxy, moiety is a three-membered cyclic ether that is characterized by significant ring strain. This inherent strain makes epoxides highly reactive towards a variety of nucleophiles, which can open the ring to form a range of functionalized products. This reactivity is a cornerstone of synthetic organic chemistry, providing a powerful tool for the construction of complex molecules. tandfonline.com

The reaction of an epoxide with a nucleophile typically proceeds via a ring-opening mechanism, which can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-substituted alcohol. This reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom.

The versatility of the epoxy group allows for its use in a wide array of chemical transformations, including the formation of diols, amino alcohols, and ethers. This reactivity makes the oxiranylmethoxy group a valuable functional handle for modifying the properties of a parent molecule, such as an acridine (B1665455) scaffold. The introduction of an epoxy group onto a molecule can also influence its physical properties, such as solubility and thermal stability. tandfonline.com

Computational Chemistry and Theoretical Modeling of Acridine, 9 Oxiranylmethoxy

Density Functional Theory (DFT) Studies for Electronic Structure

No published DFT studies specifically investigating the electronic structure of Acridine (B1665455), 9-(oxiranylmethoxy)- were found. Such studies for other acridine derivatives often utilize methods like B3LYP to understand electronic properties.

Specific HOMO-LUMO energy values and orbital analyses for Acridine, 9-(oxiranylmethoxy)- are not available in the reviewed literature. For related acridine compounds, the HOMO-LUMO gap is a critical parameter for assessing chemical stability and reactivity, with calculations often showing that the frontier orbitals are distributed across the planar acridine ring system.

Research on how the 9-(oxiranylmethoxy)- substituent specifically influences the electronic properties of the acridine core is not documented. Studies on other derivatives show that substituents significantly alter the electronic landscape; for instance, electron-donating groups can increase the HOMO energy, while protonation can stabilize the crystal structure through altered intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

No specific MD simulation studies for Acridine, 9-(oxiranylmethoxy)- to analyze its conformational flexibility or interactions with biological macromolecules or solvents were identified. MD simulations are a powerful tool for observing the dynamic behavior of molecules over time, revealing stable conformations and interaction patterns. For related acridine hybrids, MD simulations have been used to show how the molecule fits within a binding site and interacts with DNA bases.

Quantum Chemical Calculations for Optimized Geometries

There are no available reports detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for Acridine, 9-(oxiranylmethoxy)- derived from quantum chemical calculations. These calculations are fundamental for obtaining the most stable, low-energy three-dimensional structure of a molecule.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface analysis for Acridine, 9-(oxiranylmethoxy)- has not been published. This type of analysis is crucial for understanding intermolecular interactions, as it maps the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which guide electrostatic interactions and hydrogen bonding. For the general acridine structure, ESP maps reveal negative potential around the nitrogen atom, indicating its role as a hydrogen bond acceptor.

Molecular Docking Simulations for Biomolecular Binding Prediction

No molecular docking studies predicting the binding affinity or mode of interaction of Acridine, 9-(oxiranylmethoxy)- with any specific biological target (e.g., proteins or nucleic acids) were found. Docking is a widely used computational technique to predict how a small molecule might bind to a receptor's active site. Numerous studies have performed docking simulations on other acridine derivatives to predict their interactions with targets like topoisomerase or the main protease of SARS-CoV-2.

Molecular Interactions and Mechanistic Insights of Acridine, 9 Oxiranylmethoxy with Biomolecules

DNA Interaction Mechanisms of Acridine (B1665455), 9-(oxiranylmethoxy)- and its Derivatives

Acridine derivatives are a well-established class of DNA intercalating agents. zu.edu.ua Their ability to insert between the base pairs of the DNA double helix is a key feature of their biological activity. farmaciajournal.comnih.gov This intercalation is primarily a non-covalent interaction, driven by forces such as ionic, hydrophobic, hydrogen bonds, and van der Waals interactions. farmaciajournal.com The planar acridine ring system is crucial for this process, allowing it to fit into the space created between adjacent base pairs. nih.govnih.gov

The primary mode of interaction for many acridine derivatives with DNA is intercalation, where the planar acridine ring slips in between the base pairs of the DNA double helix. farmaciajournal.comnih.gov This insertion leads to significant conformational changes in the DNA structure, including the unwinding of the helix and an increase in the distance between the stacked base pairs to accommodate the intercalator. farmaciajournal.com The process is a form of non-covalent binding, stabilized by π-π stacking interactions between the aromatic system of the acridine molecule and the DNA base pairs. zu.edu.ua

The efficiency of intercalation can be influenced by substituents on the acridine ring. For instance, the presence of a 9-amino group is a common feature in many biologically active acridine derivatives. encyclopedia.pubcsic.es The nature of the substituent at the 9-position can modulate the binding affinity and selectivity. Some acridine derivatives have been shown to bis-intercalate, where two acridine moieties connected by a linker intercalate at two separate sites on the DNA, often resulting in higher affinity compared to their monomeric counterparts. zu.edu.ua

Spectroscopic techniques are commonly employed to study DNA intercalation. The formation of a complex between an acridine derivative and DNA typically results in hypochromic (decrease in absorption intensity) and bathochromic (red shift in the absorption maximum) effects in the UV-Vis spectrum of the compound. farmaciajournal.com These spectral changes are indicative of the strong interactions between the acridine chromophore and the DNA base pairs upon intercalation. farmaciajournal.com

While intercalation is a primary binding mode, some acridine derivatives also exhibit binding within the minor groove of the DNA double helix. beilstein-journals.orgmdpi.com The selectivity for either the major or minor groove is often dictated by the nature and position of the side chains attached to the acridine core. mdpi.com For example, the 4-carboxamide side chain of some acridine derivatives can protrude into the major groove and form hydrogen bonds with specific bases like guanine (B1146940). beilstein-journals.org Conversely, other derivatives, such as 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), have shown a distinct preference for the minor groove. nih.gov

NMR spectroscopy and molecular modeling are powerful tools to elucidate the specifics of groove binding. nih.govresearchgate.net These studies can reveal the precise orientation of the molecule within the groove and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The sequence selectivity of groove binding is also a critical aspect, with some compounds preferentially binding to AT-rich regions of the minor groove. beilstein-journals.orgresearchgate.net The ability of a molecule to recognize and bind to specific DNA sequences is a crucial factor in the development of targeted therapies. mdpi.com

The interaction of "Acridine, 9-(oxiranylmethoxy)-" and its derivatives with DNA can lead to significant alterations in DNA topology, including the induction of strand breaks and cleavage. encyclopedia.pub This is often a consequence of the inhibition of topoisomerase enzymes, which are crucial for regulating the topological state of DNA during replication, transcription, and recombination. nih.govnih.gov Acridine derivatives can act as topoisomerase poisons, stabilizing the transient covalent complex formed between the enzyme and DNA, which ultimately leads to the accumulation of DNA strand breaks. mdpi.cominformativejournals.com

Some acridine derivatives can directly induce DNA cleavage, even in the absence of topoisomerases. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that can damage the deoxyribose-phosphate backbone. nih.gov For instance, certain iodinated acridine derivatives have been shown to cause DNA damage upon UVA irradiation. encyclopedia.pub Gel electrophoresis is a common technique used to visualize DNA strand breaks, where supercoiled plasmid DNA is converted to relaxed or linear forms upon cleavage. ias.ac.in The ability of these compounds to induce DNA strand breaks is a significant contributor to their cytotoxic effects. carcinogenesis.com

In addition to the canonical double helix, DNA can adopt other secondary structures, such as G-quadruplexes. These four-stranded structures are formed in guanine-rich regions of the genome, including telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Telomerase, an enzyme that maintains telomere length, is overexpressed in the majority of cancer cells, making it an attractive target for anticancer drug development. nih.govbohrium.com

Acridine derivatives have been shown to bind to and stabilize G-quadruplex structures. zu.edu.uacsic.esnih.gov This stabilization can inhibit the activity of telomerase, which requires an accessible single-stranded telomeric DNA template. nih.gov The binding of acridines to G-quadruplexes often involves π-π stacking interactions with the G-tetrads, the planar arrangement of four guanine bases that form the core of the structure. csic.esacademie-sciences.fr The selectivity of acridine derivatives for G-quadruplexes over duplex DNA is an important consideration in the design of telomerase inhibitors. csic.es Inhibition of telomerase can lead to telomere shortening, cellular senescence, and ultimately, cancer cell death. researchgate.netmdpi.com

To fully characterize the interaction between a ligand and DNA, it is essential to determine the quantitative parameters that describe the binding affinity and thermodynamics. Techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are widely used for this purpose. farmaciajournal.comnih.gov

Binding constants (Kb or KA) provide a measure of the affinity of the compound for DNA. mdpi.comias.ac.in For acridine derivatives, these constants are often in the range of 104 to 106 M-1, indicating a strong interaction with DNA. zu.edu.uamdpi.commdpi.com These values can be determined from spectroscopic titrations by monitoring the changes in absorbance or fluorescence of the acridine compound upon the addition of DNA. researchgate.netmdpi.com

Isothermal titration calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov For the binding of some N-substituted acridine-9-amines to DNA, the process has been shown to be enthalpy-driven, with ΔG values ranging from -6.75 to -7.51 kcal·mol-1. nih.gov This detailed thermodynamic information is crucial for understanding the forces driving the interaction and for the rational design of new DNA-binding agents. nih.gov

Table 1: DNA Binding and Thermodynamic Parameters of Selected Acridine Derivatives

| Compound | Binding Constant (Kb or KA) (M-1) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Technique | Reference |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | 1.0 x 106 | - | - | - | Fluorescence Spectroscopy | mdpi.comresearchgate.net |

| Acridine-thiosemicarbazone derivatives (general range) | 1.74 × 104 to 1.0 × 106 | - | - | - | Electronic Absorption & Fluorescence Spectroscopy | mdpi.com |

| 3,9-disubstituted acridines (general range) | 2.81–9.03 × 104 | - | - | - | UV-Vis Spectroscopy | mdpi.com |

| N-substituted acridine-9-amines (general range) | 102.59 to 105.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | ITC, UV-Vis, Fluorescence | nih.gov |

| 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU) | 1.5 × 106 | - | - | - | Spectrophotometry, Fluorescence | nih.gov |

The interaction of acridine derivatives with DNA can also involve electron transfer (ET) processes, leading to oxidative stress. nih.gov Reactive oxygen species (ROS) are naturally produced in cells and can react with DNA, sometimes initiating long-range electron transfer through the DNA double helix. nih.gov Acridine-based drugs, upon intercalation, can participate in these ET reactions, either by donating or accepting electrons. nih.gov

Enzyme Inhibition Studies of Acridine, 9-(oxiranylmethoxy)-

The acridine scaffold is a prominent feature in a multitude of enzyme inhibitors. Derivatives of acridine have been extensively studied for their potential to modulate the activity of various enzymes, demonstrating a broad spectrum of inhibitory actions. This has led to the development of numerous acridine-based compounds as therapeutic agents.

Topoisomerase Enzyme Inhibition (Type I, II, IIα, IIβ)

Acridine derivatives are well-documented as potent inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and recombination. nih.govrjsocmed.com The planar acridine ring system can intercalate between DNA base pairs, disrupting the normal function of these enzymes and leading to cell death, a mechanism exploited in cancer therapy. mdpi.commdpi.com

The discovery of amsacrine (B1665488) as a topoisomerase II inhibitor in 1984 spurred the investigation of numerous acridine derivatives as potential anticancer agents. nih.gov These compounds can act as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex, which results in toxic, permanent DNA strand breaks. mdpi.com Alternatively, they can function as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA. mdpi.com

Studies have explored a wide range of substitutions on the acridine chromophore to enhance inhibitory activity and selectivity for different topoisomerase isoforms, including Type I, Type II, and the specific subtypes IIα and IIβ. nih.govmdpi.com For instance, certain 3,9-disubstituted acridines have shown strong inhibitory activity against both topoisomerase I and IIα. mdpi.com Similarly, some 9-acridinyl-1,2,3-triazole derivatives have demonstrated potent inhibition of topoisomerase IIB. nih.gov The development of these inhibitors is a key strategy in creating new chemotherapeutics, particularly for cancers like colorectal cancer where topoisomerase levels can be elevated. rjsocmed.com

Table 1: Examples of Acridine Derivatives and their Topoisomerase Inhibition

| Compound Class | Target Enzyme(s) | Mechanism of Action | Reference |

| Amsacrine | Topoisomerase II | Poison | nih.gov |

| 3,9-Disubstituted Acridines | Topoisomerase I, Topoisomerase IIα | Inhibitor | mdpi.com |

| 9-Acridinyl-1,2,3-triazole Derivatives | Topoisomerase IIB | Inhibitor | nih.gov |

| 9-Aminoacridine (B1665356) Derivatives | Topoisomerase II | Inhibitor | nih.gov |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of acridine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to alleviate the cholinergic deficit associated with the condition. nih.govheraldopenaccess.us

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.govd-nb.info Research has since focused on developing novel acridine derivatives with improved efficacy and selectivity. nih.gov For example, certain 9-substituted acridine derivatives have shown effective and selective inhibition of both AChE and BChE. nih.gov Kinetic studies and molecular docking have been employed to understand the structure-activity relationships and the mechanism of inhibition by these compounds. nih.govnih.gov Some derivatives exhibit dual-binding capabilities, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. heraldopenaccess.us

Table 2: Cholinesterase Inhibition by Acridine Derivatives

| Acridine Derivative Class | Target Enzyme(s) | Key Findings | Reference |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE, BChE | Combined effective inhibition with radical-scavenging activity. | nih.gov |

| 9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Cholinesterases | Effective cholinesterase inhibitors but lack antiradical activity. | nih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | BChE | Dibenzyloxy and diphenethyl derivatives were most active. | nih.gov |

| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | AChE, BChE | First FDA-approved cholinesterase inhibitor for Alzheimer's. | nih.govd-nb.info |

Inhibition of Other Key Enzymes (e.g., PRP4K Kinase, Enoyl Acyl Carrier Protein Reductase, Cystathionine Gamma-Lyase, Cyclo-oxygenase, Lipoxygenase)

The inhibitory activity of acridine derivatives extends to a variety of other enzymes implicated in different diseases.

PRP4K Kinase: Pre-mRNA processing factor 4 kinase (PRP4K) is a serine/threonine kinase involved in spliceosome assembly. uniprot.org Its inhibition is being explored as a therapeutic strategy. While direct inhibition of PRP4K by Acridine, 9-(oxiranylmethoxy)- is not explicitly detailed in the provided context, the broader family of kinase inhibitors often includes heterocyclic scaffolds like acridine. nih.govbiorxiv.org

Enoyl Acyl Carrier Protein Reductase (InhA): This enzyme is a crucial component of the fatty acid biosynthesis pathway in bacteria like Mycobacterium tuberculosis. nih.govmdpi.com Inhibition of InhA disrupts the formation of the mycobacterial cell wall. nih.gov While specific data on Acridine, 9-(oxiranylmethoxy)- is not available, various heterocyclic compounds have been identified as inhibitors of this enzyme. nih.govrcsb.org

Cystathionine Gamma-Lyase (CSE): CSE is an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule. nih.gov Inhibition of CSE is being investigated for its potential therapeutic effects. While direct inhibition by Acridine, 9-(oxiranylmethoxy)- is not specified, various compounds are known to inhibit this enzyme. nih.govmdpi.comresearchgate.net

Cyclo-oxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. scholarsresearchlibrary.comwikipedia.org Some acridine derivatives have been evaluated as potential anti-inflammatory agents through the inhibition of COX. nih.gov For example, certain 9,10-dihydro-9-oxo-2-acridine-alkanoic acids have shown inhibitory activity in carrageenan-induced edema assays, which is a model for inflammation involving COX enzymes. nih.gov

Lipoxygenase (LOX): LOX enzymes are involved in the metabolism of fatty acids to produce inflammatory mediators. medchemexpress.comnih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. medchemexpress.com Certain acridine derivatives have demonstrated inhibitory activity against lipoxygenase. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis is a fundamental tool for characterizing the interaction between an enzyme and an inhibitor. Such studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and quantify the inhibitor's potency, typically expressed as an inhibition constant (Kᵢ).

For instance, detailed kinetic analyses of acridine derivatives as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase have revealed that 9-aminoacridines are competitive inhibitors, with apparent Kᵢ values ranging from 5 to 43 µM. nih.gov In contrast, 9-thioacridine derivatives were found to be mixed-type inhibitors of the same enzyme. nih.gov These kinetic data are crucial for understanding the mechanism of action and for the rational design of more effective inhibitors. The finding that structurally similar acridine compounds can exhibit different inhibition patterns highlights the complexity of these interactions and the importance of empirical kinetic studies. nih.gov

Protein Binding and Interaction Profiles

The interaction of small molecules with proteins is a critical determinant of their pharmacological activity. Acridine derivatives are known to bind to various proteins, which can influence their distribution, metabolism, and efficacy.

Studies have shown that acridine derivatives can bind to plasma proteins such as alpha-acid glycoprotein (B1211001) (AAG) and human serum albumin (HSA). drugbank.com This binding can reduce the concentration of free drug available to interact with its target, thereby affecting its in vitro and in vivo activity. The extent of protein binding can be estimated by measuring the shift in the 50% growth inhibitory concentration (IC₅₀) in the presence of these proteins. drugbank.com

The binding of acridine derivatives to proteins like hemoglobin has also been investigated using spectroscopic and calorimetric techniques. researchgate.net These studies reveal that acridines can form stable ground-state complexes with proteins, often driven by entropy. researchgate.net Even small modifications to the acridine structure can significantly alter the thermodynamic and structural aspects of protein binding. researchgate.net Molecular modeling is often used to visualize the binding site and identify the specific non-covalent interactions, such as hydrophobic and electrostatic interactions, that govern the association between the acridine derivative and the protein. researchgate.net

Characterization of Binding Sites

The biological activity of acridine derivatives is intrinsically linked to their ability to bind to specific sites on biomolecules, most notably DNA and proteins. The characterization of these binding sites has been a significant area of research, employing a variety of biophysical and computational techniques.

The quintessential interaction of acridines is with nucleic acids. The planar, aromatic, three-ring structure of the acridine core is ideally sized to fit between the base pairs of a DNA double helix, a process known as intercalation. rsc.org This mode of binding is a primary mechanism for the anticancer and antimicrobial properties of many acridine derivatives. nih.govontosight.ai Studies using techniques such as fluorescence quenching, thermal melting experiments, circular dichroism (CD) spectroscopy, and plasmid unwinding assays have been crucial in characterizing this interaction. nih.govnih.gov For instance, the binding of acridine derivatives can be quantified by their ability to displace fluorescent dyes like ethidium (B1194527) bromide from DNA. nih.gov Furthermore, 2-D NMR studies have provided unequivocal, atom-level evidence of acridine chromophores bisintercalating into specific DNA sequences, such as the 5′-TA/TA base pair steps, with linker chains settling into the minor groove. nih.govnih.gov While the acridine core is the primary driver of intercalation, substituents at the C9 position significantly influence binding affinity and sequence selectivity. rsc.org

Acridine derivatives also bind directly to proteins, targeting specific pockets or surfaces to modulate their function. researchgate.net Molecular modeling and docking studies are frequently used to predict and analyze these binding sites. jppres.com A prominent example is the binding of acridine derivatives to cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.gov These inhibitors often feature a dual-binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Other protein targets for acridine derivatives include topoisomerases, protein kinases, and receptors. rsc.orgtandfonline.com For example, studies on hemoglobin have shown that acridine dyes form stable ground-state complexes, with molecular modeling specifying the binding site and the non-covalent interactions involved. researchgate.net

The oxiranylmethoxy group of the specific compound contains a reactive epoxide ring. This functional group is an electrophile capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on a protein surface, suggesting a potential for irreversible inhibition and binding that is distinct from the non-covalent intercalation typical of many other acridines.

Influence on Protein Function and Structure

The binding of acridine derivatives to proteins can profoundly influence their structure and function, leading to a range of biological effects. The primary consequence of binding is often the inhibition or modulation of enzyme activity.

When acridine derivatives act as enzyme inhibitors, their mechanism can be multifaceted. For topoisomerase II, a critical enzyme in managing DNA topology, acridine compounds like amsacrine function by stabilizing the "cleavable complex," a transient state where the DNA is cut. nih.gov This prevents the re-ligation of the DNA strands, leading to DNA damage and triggering cell death in cancer cells. tandfonline.com Similarly, the inhibition of acetylcholinesterase and butyrylcholinesterase by acridine derivatives increases the levels of the neurotransmitter acetylcholine, which is a key therapeutic strategy for Alzheimer's disease. nih.gov

Binding events almost invariably induce conformational changes in the target protein. Spectroscopic techniques such as circular dichroism (CD), synchronous fluorescence, and FTIR spectroscopy are used to detect and quantify these structural alterations. researchgate.net Studies on the interaction between acridine dyes and hemoglobin have demonstrated significant changes in the protein's secondary structure, specifically a quantifiable alteration in α-helicity upon binding. researchgate.net Such structural changes can allosterically modulate protein function, either inhibiting it or altering its substrate specificity. For example, the binding of acridine derivatives to the prion protein fragment hPrP90-231 was shown to prevent its conversion into a toxic, β-sheet-rich isoform, thereby reducing its cytotoxicity. nih.gov

Furthermore, acridine derivatives can influence complex cellular signaling pathways by targeting key proteins like p53. Certain acridines can stabilize the p53 protein, activating its transcriptional activity and inducing p53-dependent cell death, a desirable outcome in cancer therapy. tandfonline.com

Table 1: Influence of Representative Acridine Derivatives on Protein Function

| Acridine Derivative Class | Protein Target | Observed Effect on Function/Structure | Reference |

|---|---|---|---|

| 9-Anilinoacridines (e.g., Amsacrine) | Topoisomerase II | Inhibition via stabilization of the DNA-enzyme cleavable complex. | nih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | Effective inhibition of enzyme activity (IC50 in low µM range). | nih.gov |

| Quinacrine (B1676205) | Human Prion Protein (PrP) | Binds to the protein and prevents its conversion to a toxic isoform, reducing cytotoxicity. | nih.gov |

| Acridine Orange / 9-Aminoacridine | Hemoglobin | Induces conformational changes, altering the protein's α-helicity. | researchgate.net |

| General Acridine Derivatives | p53 | Stabilizes p53 protein, leading to activation of transcriptional activity and apoptosis. | tandfonline.com |

Inhibition of Amyloid-Beta Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. A growing body of evidence indicates that acridine derivatives can effectively inhibit this process, making them promising candidates for therapeutic intervention. frontiersin.orgresearchgate.net

The mechanism of inhibition is thought to be driven by the planar structure of the acridine core. nih.gov This flat, aromatic system can interfere with the self-assembly of Aβ peptides, which relies on the formation of cross-β-sheet structures. frontiersin.orgnih.gov By binding to Aβ monomers or early-stage oligomers, acridine derivatives can disrupt the intermolecular interactions necessary for fibril elongation. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor Aβ aggregation in vitro; a reduction in ThT fluorescence in the presence of a compound indicates its inhibitory activity. nih.gov

Structure-activity relationship studies have shown that the nature of the substituent at the 9-position of the acridine ring is critical for anti-aggregation activity. frontiersin.orgnih.gov For instance, studies on 9-phosphoryl-9,10-dihydroacridines revealed that derivatives with aryl substituents were significantly more potent inhibitors of Aβ42 self-aggregation than those with dialkoxy substituents. frontiersin.org The most active compounds in one study, a dibenzyloxy derivative and its diphenethyl bioisostere, inhibited Aβ42 aggregation by 58.9% and 46.9%, respectively. nih.govfrontiersin.org This highlights that both the planar acridine scaffold and the specific chemical features of the side chain contribute synergistically to the inhibitory effect. nih.gov

Beyond simply inhibiting the formation of new fibrils, some acridine derivatives have also demonstrated the ability to disaggregate pre-formed amyloid fibrils. researchgate.net This dual action is particularly valuable from a therapeutic standpoint. The anti-amyloid activity often correlates with other biological activities, such as the inhibition of cholinesterase enzymes, suggesting that these molecules can be multifunctional, targeting multiple pathological aspects of Alzheimer's disease simultaneously. frontiersin.org

Table 2: Research Findings on Aβ Aggregation Inhibition by Acridine Derivatives

| Acridine Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine (1d) | Thioflavin T (ThT) fluorimetric assay | Inhibited Aβ42 self-aggregation by 58.9% ± 4.7%. | nih.govfrontiersin.org |

| 9-bis(diphenethyl)phosphoryl-9,10-dihydroacridine (1e) | Thioflavin T (ThT) fluorimetric assay | Inhibited Aβ42 self-aggregation by 46.9% ± 4.2%. | nih.govfrontiersin.org |

| Glyco-acridines | Lysozyme amyloid fibrillization model | Effectively inhibited amyloid aggregation of lysozyme, a model protein for amyloidosis studies. | nih.gov |

| Planar acridines with thiosemicarbazide (B42300) substitution | Lysozyme amyloid aggregation model | Demonstrated intensive anti-amyloid activity with IC50 values in the micromolar range. | nih.gov |

Cellular and Subcellular Mechanistic Investigations of Acridine, 9 Oxiranylmethoxy

Cellular Uptake Mechanisms and Internalization Pathways

The entry of macromolecules into a cell is a highly regulated process, often involving endocytosis, where the cell membrane engulfs substances to form intracellular vesicles. semanticscholar.orgcore.ac.uk The specific pathway utilized can depend on the properties of the molecule and the cell type. dovepress.com

Multiple endocytic pathways exist within cells to internalize external molecules. semanticscholar.org Clathrin-mediated endocytosis (CME) is a primary route for the uptake of many substances, involving the formation of small vesicles coated with the protein clathrin. nih.govfrontiersin.orgelifesciences.org This process is initiated by the binding of cargo to receptors on the cell surface, which then cluster into clathrin-coated pits. nih.gov

Another significant pathway is macropinocytosis, which involves the formation of large, irregular vesicles known as macropinosomes. semanticscholar.org This mechanism is generally less specific than CME and facilitates the non-selective uptake of extracellular fluid and solutes. core.ac.uk For some emissive lanthanide complexes, macropinocytosis has been identified as a common uptake mechanism. rsc.org Given the structural characteristics of acridine (B1665455) compounds, it is plausible that their cellular entry involves one or a combination of these endocytic mechanisms, though the dominant pathway for Acridine, 9-(oxiranylmethoxy)- specifically remains to be elucidated.

Once inside the cell, internalized molecules or vesicles must be transported to their specific subcellular destinations. This intracellular trafficking is often mediated by the cytoskeleton, particularly microtubules. nih.govnih.gov Microtubules act as tracks along which motor proteins, such as dynein, can move cargo from the cell periphery toward the nucleus. nih.gov Studies have shown that the integrity of the microtubule network is crucial for the efficient transport of various cargos, including plasmids and viruses, to the nucleus. nih.gov Disruption of microtubules can significantly decrease the trafficking and subsequent efficacy of molecules that rely on this transport system. nih.gov Therefore, the movement of Acridine, 9-(oxiranylmethoxy)- from endocytic vesicles to its site of action likely depends on a functional microtubule network. dovepress.comnih.gov

Intracellular Localization and Distribution Profiles

The subcellular destination of a compound is critical to its mechanism of action. The acridine scaffold, due to its chemical properties, is known to be lysosomotropic, meaning it preferentially accumulates in lysosomes. nih.govrsc.org This is because acridine derivatives can be substrates for P-glycoprotein (Pgp), which can facilitate their transport into these acidic organelles. nih.govrsc.org

Direct microscopic observation of acridine derivatives like quinacrine (B1676205) and 9-aminoacridine (B1665356) has shown that they are concentrated inside organelles, particularly the dense and alpha-granules in platelets, which are also acidic. nih.gov The accumulation within these compartments is driven by the pH differential across their membranes. nih.gov This distinct localization pattern is a key feature of acridine-based molecules and suggests that the lysosome is a primary site of accumulation and potential action for compounds like Acridine, 9-(oxiranylmethoxy)-. nih.govrsc.org

Modulations of Cellular Processes

Acridine derivatives are known to exert potent effects on critical cellular processes, including the cell cycle and apoptosis, which are fundamental to their potential as anti-tumor agents. nih.gov

The cell cycle is a series of events that leads to cell division and replication. biorxiv.org Many anti-cancer agents function by interrupting this cycle, causing cell cycle arrest and preventing proliferation. biorxiv.org Studies on chalcone-acridine hybrids have demonstrated a potent ability to inhibit cell proliferation by inducing arrest at the G2/M phase of the cell cycle. mdpi.com This arrest is often a consequence of DNA damage, providing the cell a final opportunity for repair before entering mitosis. mdpi.com The induction of G2/M arrest by these acridine compounds is associated with the modulation of key cell cycle-regulatory proteins. mdpi.com For instance, the expression and phosphorylation of proteins such as cyclin B1, p21, and Chk1 are altered, leading to a halt in cell cycle progression. mdpi.com Another imidazacridine derivative was also found to induce cell cycle arrest, at the G0/G1 phase in leukemia and lymphoma cells and at the G2/M phase in breast cancer cells. nih.gov

Table 1: Effects of Acridine Derivatives on Cell Cycle Progression

| Acridine Derivative | Cell Line(s) | Effect | Associated Protein Modulations | Source(s) |

|---|---|---|---|---|

| Chalcone-acridine hybrid 1C | Melanoma (A2058, BLM) | G2/M Phase Arrest | Modulation of cyclin B1, p21, Chk1 | mdpi.com |

| LPSF/AC-05 (Imidazacridine) | Leukemia/Lymphoma | G0/G1 Phase Arrest | Not specified | nih.gov |

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. researchgate.net It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com The extrinsic pathway is triggered by external signals that activate death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8. researchgate.netassaygenie.com The intrinsic pathway is initiated by internal stress signals, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates caspase-9. researchgate.netmdpi.comassaygenie.com

Research on a chalcone-acridine hybrid indicates that its antiproliferative effect is strongly associated with the induction of the intrinsic pathway of apoptosis. mdpi.com This involves the disruption of the mitochondrial membrane and subsequent release of cytochrome c. mdpi.com Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. researchgate.netmdpi.com The activation of caspase-9 is a critical step in the intrinsic pathway, acting downstream of cytochrome c release. assaygenie.comnih.gov

Table 2: Key Proteins Modulated by Acridine Derivatives in Apoptosis Induction

| Pathway | Key Protein/Complex | Role in Apoptosis | Modulation by Acridine Derivatives | Source(s) |

|---|---|---|---|---|

| Intrinsic Pathway | Cytochrome c | Binds to Apaf-1 to form the apoptosome | Release from mitochondria is induced | mdpi.comassaygenie.com |

| Caspase-9 | Initiator caspase activated by the apoptosome | Activated downstream of cytochrome c release | assaygenie.comnih.gov | |

| Caspase-3 | Executioner caspase that dismantles the cell | Activated by initiator caspases | researchgate.netassaygenie.com |

| Extrinsic Pathway | Caspase-8 | Initiator caspase activated by the DISC | Can be activated by death receptor signaling | researchgate.netassaygenie.com |

Alteration of Cellular Redox State

The cellular redox state, a critical balance between oxidizing and reducing agents, is essential for normal cellular function, signaling, and survival. Perturbations in this delicate equilibrium can lead to oxidative stress, a condition implicated in numerous pathological states. Many chemical compounds exert their biological effects by modulating the cellular redox environment.

For the broader family of acridine derivatives, some studies have indicated an ability to influence cellular redox processes. For instance, certain 9-anilinoacridines have been shown to undergo redox cycling, a process that can generate reactive oxygen species (ROS) and thereby alter the cellular redox balance. Additionally, some phosphorylated acridine derivatives have been investigated for their antioxidant properties.

However, there is a complete absence of published data specifically examining the impact of Acridine, 9-(oxiranylmethoxy)- on the cellular redox state. It is unknown whether the oxiranylmethoxy substituent at the 9-position of the acridine ring confers pro-oxidant or antioxidant properties, or if it has any significant effect on cellular redox homeostasis at all. Research is needed to determine if this compound can modulate the levels of intracellular ROS, affect the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), or influence the activity of key redox-sensitive enzymes.

Effects on Pre-rRNA Metabolism

The biogenesis of ribosomes, the cellular machinery for protein synthesis, is a fundamental process for cell growth and proliferation. A key step in ribosome production is the synthesis and processing of precursor ribosomal RNA (pre-rRNA) within the nucleolus. Interference with pre-rRNA metabolism can have profound effects on cell viability and is a target for certain therapeutic agents.

Studies on other 9-substituted acridines, notably 9-aminoacridine, have demonstrated significant inhibitory effects on ribosome biogenesis. These compounds have been shown to inhibit both the transcription of pre-rRNA by RNA polymerase I and the subsequent processing of the pre-rRNA transcripts into mature ribosomal RNAs. The proposed mechanism for some acridines involves intercalation into DNA and/or RNA, thereby disrupting the function of the transcriptional and processing machinery.

Despite these findings for related compounds, there is no available scientific literature that describes the effects of Acridine, 9-(oxiranylmethoxy)- on pre-rRNA metabolism. It remains to be determined whether this specific derivative can enter the nucleolus, interact with ribosomal DNA or pre-rRNA, and affect the intricate processes of rRNA synthesis and maturation.

Structure Activity Relationship Sar Studies of Acridine, 9 Oxiranylmethoxy Derivatives

Impact of Oxiranylmethoxy Substituent on Molecular Interactions

The 9-position of the acridine (B1665455) ring is a critical site for substitution, and the introduction of an oxiranylmethoxy group significantly influences the molecule's chemical properties and its interactions with biological macromolecules. e-bookshelf.de The oxirane (epoxide) ring is a key feature, being a reactive electrophile that can participate in covalent bond formation with nucleophilic residues found in proteins and nucleic acids. This reactivity is a double-edged sword; while it can lead to irreversible inhibition of target enzymes or covalent binding to DNA, it can also result in off-target effects and toxicity.

Influence of Substituent Pattern on Acridine Nucleus

The biological activity of acridine derivatives is not solely dictated by the substituent at the 9-position; modifications to the tricyclic acridine nucleus itself play a profound role. nih.govrsc.org The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a primary mechanism of action for many acridine-based drugs. farmaciajournal.com The nature and position of substituents on the acridine core can modulate this intercalation, as well as influence other pharmacological properties.

Electron-donating or electron-withdrawing groups can alter the electronic distribution of the acridine ring, affecting its ability to engage in π-π stacking interactions with DNA bases. rsc.org For instance, the introduction of electron-donating groups has been shown to enhance the activity of some acridine derivatives, potentially by facilitating more effective interaction with DNA. rsc.org Conversely, electron-withdrawing substituents can also enhance activity in certain contexts. ekb.eg

The position of these substituents is also critical. Studies have shown that the physicochemical properties and antitumor potency of acridine derivatives can vary more significantly with the position of the substituent than with its chemical nature. nih.gov For example, substitution at the 5-position has been found to have a profound effect on antileukemic activity, while substitutions at the 7- and 8-positions can enhance selectivity for certain cancer cell lines. nih.gov

| Substituent Type | Effect on Activity | Reference |

| Electron-donating groups | Can enhance activity through improved DNA interaction. | rsc.org |

| Electron-withdrawing groups | Can enhance bacteriostatic activity. | ekb.eg |

| Positional Isomers | Substitution at different positions (e.g., 5, 7, 8) can lead to varied potency and selectivity. | nih.gov |

Correlation between Molecular Structure and DNA Binding Affinity/Selectivity

The ability of acridine derivatives to bind to DNA is a central aspect of their biological activity. farmaciajournal.com The planar acridine core intercalates into the DNA double helix, while substituents can interact with the grooves of the DNA, providing additional stability and sequence selectivity. The structure of the substituent at the 9-position, as well as the substitution pattern on the acridine nucleus, directly correlates with the affinity and selectivity of DNA binding. mdpi.commdpi.com

The length and nature of the linker between the acridine core and other functional groups can significantly impact DNA binding. ceon.rs For example, the introduction of a thiosemicarbazone moiety to the acridine nucleus has been shown to positively influence the intercalation power of the resulting derivatives. mdpi.com

Furthermore, the presence of specific substituents can confer selectivity for different DNA structures, such as G-quadruplexes, which are found in telomeres and promoter regions of oncogenes. mdpi.com While some acridine derivatives show high selectivity for G-quadruplex structures, this does not always translate to high antiproliferative activity. mdpi.com In contrast, some of the most potent antiproliferative compounds exhibit strong affinity for all types of DNA sequences, suggesting that a broader interaction with DNA may be more effective in certain cases. mdpi.com

| Compound Series | DNA Binding Characteristics | Antiproliferative Activity Correlation | Reference |

| Acridine-thiosemicarbazone derivatives | High affinity for ctDNA base pairs. | No direct correlation, but DNA binding is likely involved in the mechanism. | mdpi.com |

| 5-methylacridine-4-carboxamide derivatives | High affinity for various DNA structures, but poor specificity. | The most active compounds in this series showed strong, non-specific DNA binding. | mdpi.com |

| Acridine derivatives with peptide linkers | Showed selectivity for G-quadruplex DNA. | High quadruplex affinity did not consistently lead to high antiproliferative activity. | mdpi.com |

Relationship between Structural Features and Enzyme Inhibition Potency

Beyond DNA intercalation, acridine derivatives are known to inhibit various enzymes, with topoisomerases being a prominent target. ceon.rsnih.gov These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death. farmaciajournal.com The structure of the acridine derivative is paramount in determining its potency as an enzyme inhibitor.

For instance, in a series of 9-substituted acridines, derivatives were designed to act as potent topoisomerase II inhibitors. nih.gov The structural modifications aimed to avoid metabolic pathways that would lead to rapid inactivation, thereby prolonging the half-life of the compounds. nih.gov

The inhibition of other enzymes, such as cholinesterases, has also been explored. In the case of 9-phosphorylated acridine derivatives, the structure of both the acridine moiety and the substituents on the phosphorus atom were found to be critical for inhibitory activity against butyrylcholinesterase (BChE). frontiersin.org Dihydroacridine derivatives with aryl substituents on the phosphoryl fragment were among the most active BChE inhibitors. frontiersin.org

| Enzyme Target | Key Structural Features for Inhibition | Reference |

| Topoisomerase II | 9-anilinoacridine (B1211779) core designed to avoid oxidative metabolism. | nih.gov |

| Butyrylcholinesterase (BChE) | Dihydroacridine structure with aryl substituents on a phosphoryl fragment. | frontiersin.org |

| Cyclo-oxygenase and Lipoxygenase | Acetic acid or 2-propionic acid side chains on a 9,10-dihydro-9-oxo-acridine core. | nih.gov |

Structural Determinants of Cellular Uptake and Biological Activities

The journey of a drug to its intracellular target is a complex process, and the structural features of a molecule are critical determinants of its ability to cross cell membranes and accumulate within the cell. For acridine derivatives, factors such as lipophilicity, charge, and the presence of specific functional groups can all influence cellular uptake.

For example, connecting a phosphorus moiety to the acridine structure has been suggested to enhance penetration through cell membranes. frontiersin.org In another study, the cellular uptake of boronated acridine derivatives into glioblastoma cells was evaluated, revealing preferential accumulation in the cytoskeleton and membranes. researchgate.net

Applications in Materials Science and Polymer Chemistry Research

Acridine (B1665455), 9-(oxiranylmethoxy)- as a Potential Photoinitiator for Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The acridine nucleus is a known photosensitizer, and its derivatives have been explored as components of photoinitiating systems.

Acridone (B373769) derivatives, which share the core tricyclic structure of acridine, have been successfully employed as Type II photoinitiators for the free-radical polymerization of acrylates. mdpi.com In these systems, the acridone compound absorbs light and then interacts with a co-initiator (like an amine) to produce the radicals that start the polymerization process. Given that Acridine, 9-(oxiranylmethoxy)- possesses the same photoactive acridine core, it is plausible that it could function similarly as a photoinitiator, potentially in conjunction with a suitable co-initiator. The quenching of acridine's excited states by vinyl monomers, a key step in photoinitiation, has been studied, indicating the feasibility of such a process. rsc.org

Dyes such as acridine orange have been utilized as visible light photosensitizers in photoinitiating systems for polymerization. rsc.orgacs.org These systems often involve a dye, an electron donor, and an iodonium (B1229267) salt, which work together to generate initiating radicals under light exposure. uba.ar

Table 1: Performance of Acridone-Based Photoinitiators in Acrylate (B77674) Polymerization (Data based on related acridone derivatives, not Acridine, 9-(oxiranylmethoxy)-)

| Photoinitiator System | Light Source | Monomer | Final Conversion (%) |

| Acridone Derivative (Type II) | LED @ 405 nm | Triacrylate (TA) | High |

| Acridone Derivative + Iodonium Salt | LED @ 405 nm | Triacrylate (TA) | Excellent |

| Acridone Derivative + Amine Synergist | LED @ 405 nm | Triacrylate (TA) | Excellent |

This table illustrates the potential efficacy of acridine-based structures as photoinitiators for acrylate polymerization, as demonstrated by related acridone compounds. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. Photocatalysts are often used to drive this process. Acridone derivatives have been shown to act as photocatalysts for the visible light-induced organocatalyzed ATRP of vinyl monomers. mdpi.com Furthermore, nucleic acid-binding dyes, including the acridine derivative Acridine Orange, have been demonstrated as effective photocatalysts for ATRP when combined with a nucleic acid scaffold. acs.org

While these examples use acridine derivatives as catalysts, the oxirane group in Acridine, 9-(oxiranylmethoxy)- offers a potential route for it to act as an initiator. The epoxy ring can be opened to create a hydroxyl group, which could then be functionalized to attach a known ATRP initiating moiety. This would covalently link the photoactive acridine unit to the growing polymer chain.

Potential Development of Fluorogenic Polymers utilizing Acridine-Epoxy Moieties

Fluorogenic materials are substances that become fluorescent upon a specific chemical or physical change. This property is highly valuable for sensing and imaging applications. Acridine derivatives are known for their fluorescent properties. ptfarm.pl

Research has shown that methacrylamide (B166291) derivatives of acridine can act as fluorogenic monomers. rsc.org These monomers are initially non-fluorescent due to quenching by a covalently linked unsaturated amide group. Upon polymerization, the saturation of this bond restores the fluorescence of the acridine moiety. rsc.org This principle has been applied in fluorogenic ATRP to detect initiator-dependent polymer formation in real-time. researchgate.net

Acridine, 9-(oxiranylmethoxy)- could be utilized in the development of fluorogenic polymers in two main ways:

As a comonomer: The epoxy ring can be opened and polymerized with other monomers to incorporate the acridine unit into the polymer backbone. The fluorescence of the resulting polymer could be sensitive to its environment or subsequent chemical modifications.

As a grafting agent: The epoxy group can be used to covalently attach the acridine fluorophore to an existing polymer chain.

Visible light-degradable polyurethanes have been synthesized with an acridine moiety in the polymer backbone. The synthesis involved a diol that was prepared using a compound containing an epoxy group, highlighting a potential synthetic route for incorporating acridine-epoxy structures into polymers. researchgate.net

Potential Integration into Organic Electronic Devices and Luminescent Materials

The π-conjugated system of the acridine ring gives it interesting electronic and optical properties, making its derivatives candidates for use in organic electronics. researchgate.netsioc-journal.cn The electroluminescence of thin films of acridine orange was one of the earliest observations of this phenomenon in organic compounds. wikipedia.org

Polymers containing acridine derivatives in their structure have been investigated for their luminescent properties. researchgate.net These materials are of interest for applications such as organic light-emitting diodes (OLEDs). The epoxy group of Acridine, 9-(oxiranylmethoxy)- provides a convenient handle to incorporate this luminescent chromophore into a polymer matrix, either as a pendant group or as part of the main chain. This could be achieved through copolymerization or by reacting the epoxy with a functional polymer.

Theoretical studies on various acridine derivatives have been conducted to understand the relationship between their molecular structure and optoelectronic properties, aiming to design materials with tailored HOMO/LUMO energy levels for applications in organic solar cells. researchgate.net

Table 2: Potential Applications of Acridine-Based Materials in Organic Electronics

| Application | Role of Acridine Moiety | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | High Luminescence, Tunable Emission |

| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Tailorable Electronic Properties |

| Field-Effect Transistors (FETs) | Semiconductor Layer | Charge Transport Properties |

This table summarizes the potential roles of acridine-based materials, including polymers derived from Acridine, 9-(oxiranylmethoxy)-, in various organic electronic devices based on the known properties of the acridine nucleus. researchgate.netwikipedia.orgresearchgate.net

Potential for Surface Functionalization of Porous Materials

The functionalization of porous materials is crucial for a wide range of applications, including catalysis, separation, and sensing. The epoxy group of Acridine, 9-(oxiranylmethoxy)- is a highly versatile functional group for grafting the molecule onto surfaces.

The surface of porous silica (B1680970), for instance, is rich in silanol (B1196071) (Si-OH) groups. These groups can react with the epoxy ring of Acridine, 9-(oxiranylmethoxy)-, leading to the covalent attachment of the acridine moiety to the silica surface. This has been demonstrated with other acridine derivatives, where an acridine functionalized with a carboxylic acid was immobilized on silica gel. nih.gov The functionalized silica exhibited interactions with oligonucleotides, showcasing the potential for creating specialized chromatographic materials. nih.gov

Similarly, acridine-functionalized covalent organic polymers (COPs), which are porous materials, have been synthesized for applications in photocatalysis. nih.govresearchgate.netacs.org While these COPs are typically synthesized from monomers already containing the acridine unit, post-synthesis modification of a porous polymer with reactive sites using Acridine, 9-(oxiranylmethoxy)- is a feasible alternative.

The grafting of organic layers onto various surfaces, including porous ones, is a well-established technique. mdpi.com The ability to anchor acridine units onto porous supports could lead to the development of new heterogeneous catalysts, sensors, or materials for capturing pollutants from water. nih.gov

Q & A

Q. What synthetic strategies are commonly employed to introduce substituents at the 9-position of acridine?

The 9-position of acridine is electron-deficient, making it highly reactive toward nucleophilic substitution. A standard method involves reacting acridine with sodium amide in liquid ammonia to yield 9-aminoacridine . For oxiranylmethoxy derivatives, epoxide-containing nucleophiles (e.g., glycidol derivatives) can be introduced under basic conditions. Microwave-assisted synthesis, as demonstrated for 9-methylacridine, offers a rapid and efficient alternative for functionalizing the 9-position .

Q. Which analytical techniques are most effective for characterizing 9-substituted acridines?

Thin-layer chromatography (TLC) with fluorescent scanning is effective for monitoring hydrolytic stability, especially for 9-alkylaminoacridines . High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for purity assessment, as seen in studies of 9-isothiocyanatoacridine derivatives . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation, particularly for distinguishing substituent orientation (e.g., 9-(2-aminoanilino)acridine vs. 9-(4-aminoanilino)acridine) .

Intermediate Research Questions

Q. How does the electron-deficient 9-position influence reactivity in nucleophilic substitution reactions?

The reduced electron density at the 9-position (compared to positions 1–4) facilitates nucleophilic attack. For example, quaternary acridinium salts react readily with amines or alkoxides to form stable 9-substituted derivatives. This reactivity is leveraged in synthesizing fluorescent probes, where electron-withdrawing groups enhance photostability .

Q. What degradation pathways affect 9-substituted acridines, and how can they be mitigated?

9-Alkylaminoacridines are prone to hydrolysis under acidic or aqueous conditions, forming acridone byproducts . Stabilization strategies include using anhydrous solvents, inert atmospheres, and derivatization with protective groups (e.g., trifluoroacetyl for aminoacridines). For epoxide-containing derivatives like 9-(oxiranylmethoxy)acridine, storage at low temperatures (−20°C) minimizes ring-opening reactions .

Advanced Research Questions

Q. How can 9-(oxiranylmethoxy)acridine be utilized in chemiluminescence (CL) probe design?

Acridine-9-carboxylate derivatives exhibit CL via dioxetanone intermediate formation upon reaction with H₂O₂ . The epoxide group in 9-(oxiranylmethoxy)acridine could act as a reactive handle for conjugating biomolecules (e.g., antibodies), enabling CL-based detection. Optimizing electron-donating substituents at the 2,7-positions enhances CL intensity, as shown in 4-(methoxycarbonyl)phenyl derivatives .

Q. What mechanisms underlie the interaction of 9-substituted acridines with biomolecules like DNA or proteins?

9-(2-Aminoanilino)acridine derivatives intercalate into DNA via π-π stacking, with fluorescence enhancement proportional to DNA concentration . For proteins, 9-substituted acridines (e.g., 9-(3-aminoanilino)acridine) bind to bovine serum albumin (BSA) through hydrophobic interactions and hydrogen bonding, enabling quantitative analysis via fluorescence quenching .

Q. How can the epoxide group in 9-(oxiranylmethoxy)acridine be exploited for covalent drug design?

Epoxides undergo ring-opening reactions with nucleophilic residues (e.g., cysteine thiols in enzymes), enabling covalent inhibitor design. This strategy is used in anti-inflammatory acridine-diones, where substituents at the 9-position enhance target affinity . Molecular docking studies combined with kinetic assays (e.g., IC₅₀ determination) are recommended to validate covalent binding .

Methodological Considerations

Q. How to optimize fluorescence-based assays using 9-substituted acridines?

Q. What computational tools aid in predicting the reactivity of 9-substituted acridines?

Density functional theory (DFT) calculations predict electron density distribution, guiding substituent placement for enhanced nucleophilic reactivity. Molecular dynamics simulations model DNA intercalation or protein binding, as demonstrated for 9-carboxymethylaminoacridine derivatives .

Contradictions and Resolutions

- Oxidative Stability : While acridine is generally stable toward oxidants, peracids convert it to acridine N-oxide . For 9-(oxiranylmethoxy)acridine, avoid strong oxidizing agents (e.g., KMnO₄) to prevent epoxide ring cleavage.

- Synthetic Yields : Microwave synthesis improves yields (e.g., 85% for 9-methylacridine vs. 60% via traditional methods) but requires precise temperature control to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.